Cas no 69-81-8 (Carbazochrome)

Carbazochrome is a hemostatic agent derived from adrenochrome, primarily used to control capillary bleeding and reduce vascular permeability. Its mechanism involves stabilizing endothelial cell membranes and promoting platelet aggregation, making it effective in managing hemorrhage in surgical and trauma settings. The compound exhibits low toxicity and is well-tolerated, with rapid onset of action. It is often formulated as an injection or oral tablet for clinical use. Carbazochrome's advantages include its targeted action on microcirculation, minimal side effects, and compatibility with other hemostatic therapies. It is particularly valued in ophthalmology, otolaryngology, and gynecology for its efficacy in controlling localized bleeding.
Carbazochrome structure
Carbazochrome structure
商品名:Carbazochrome
CAS番号:69-81-8
MF:C10H12N4O3
メガワット:236.2273
MDL:MFCD00867500
CID:33902
PubChem ID:87561858

Carbazochrome 化学的及び物理的性質

名前と識別子

    • 2-(3-Hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide
    • adrenochrome monosemicarbazone
    • Carbazochrome
    • Adrenochrome Semicarbazone
    • 3-HYDROXY-1-METHYL-5,6-INDOLINEDIONE SEMICARBAZONE
    • adchnon
    • adedolon
    • Adrenochrom-monosemicarbazon
    • ADRENOXYL
    • adrezon
    • adrokson
    • adroxon
    • cartabes
    • CROMADRENAL
    • CROMOSIL
    • 3-Hydroxy-1-methyl-5,6-indolinedione 5-semicarbazone
    • Carbazochrom
    • Adrenostazin
    • Sangostasin
    • Sangostazin
    • Adrenostan
    • Carbazochromum
    • Carbazocromo
    • Cromoxin
    • Adenocrome monosemicarbazone
    • Adrenoxil
    • Apara
    • Carbazochrome [INN:JAN]
    • Adrenochrome monosemicarbazon
    • Carbazocromo [INN-Spanish]
    • Car
    • Adrenochrome monosemicarbazone; Adrenostazin; Adrenoxyl; Adrezon
    • SCHEMBL11036230
    • 3-Hydroxy-1-methyl-5,6-inodlindionsemicarbazon
    • W-104582
    • DS-4533
    • CARBAZOCHROME [MI]
    • NCGC00164521-01
    • SY057431
    • BCP15360
    • NSC73742
    • D01864
    • NCGC00344541-01
    • ZINC03871875
    • {[(5E)-3-Hydroxy-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indol-5-ylidene]amino}urea
    • NSC-73742
    • L 502
    • CHEMBL2051960
    • A0176
    • 69-81-8
    • (3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea
    • 5, 3-hydroxy-1-methyl-, 5-semicarbazone
    • LS-83455
    • 5,6-INDOLINEDIONE, 3-HYDROXY-1-METHYL-, 5-SEMICARBAZONE
    • s5084
    • CS-0013486
    • CAS-69-81-8
    • CHEBI:31349
    • 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione 5-semicarbazone #
    • (E)-2-(3-hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide
    • 81F061RQS4
    • [(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea
    • Hydrazinecarboxamide, 2-(1,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)-
    • Adrenochromsemicarbazon
    • AC-31089
    • CS-O-01053
    • CARBAZOCHROME [JAN]
    • Q1104521
    • XSXCZNVKFKNLPR-SDQBBNPISA-N
    • CCG-266833
    • DTXSID3048310
    • 3-Hydroxy-1-methyl-5-semicarbazono-6(5H)-indolinon
    • ADRENOCHROME MONOSEMICARBAZONE [MI]
    • NSC 73742
    • 2-(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)hydrazinecarboxamide
    • Carbazochromum [INN-Latin]
    • H11624
    • CHEMBL4789892
    • DTXCID00809636
    • HY-B1587
    • DB09012
    • SB67333
    • AKOS024319075
    • EINECS 200-717-0
    • 2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione-5-semicarbazone
    • AKOS015896532
    • Carbazochrome,(S)
    • CARBAZOCHROME [WHO-DD]
    • 5,6-dihydro-3-hydroxy-1-methyl-5,6-indolindion-5-semicarbazon
    • CARBAZOCHROME [INN]
    • MFCD00130253
    • Carbazochrome (JAN/INN)
    • AMY39497
    • Tox21_113160
    • Hydrazinecarboxamide,2,3,6-tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)-
    • CARBAZOCHROME [MART.]
    • AKOS030242682
    • UNII-81F061RQS4
    • SCHEMBL506178
    • NS00077991
    • 6-Indolinone, 3-hydroxy-1-methyl-5-semicarbazono-
    • SSCSSDNTQJGTJT-UHFFFAOYSA-N
    • DA-62054
    • XSXCZNVKFKNLPR-UHFFFAOYSA-N
    • MDL: MFCD00867500
    • インチ: 1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/b13-12+
    • InChIKey: SSCSSDNTQJGTJT-OUKQBFOZSA-N
    • ほほえんだ: O([H])C1([H])C2=C([H])C(=C(C([H])=C2N(C([H])([H])[H])C1([H])[H])O[H])/N=N/C(N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 236.09100
  • どういたいしつりょう: 236.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 112
  • 互変異性体の数: 7
  • 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

  • 色と性状: オレンジ色結晶または結晶粉末。
  • 密度みつど: 1.63 g/cm3
  • ゆうかいてん: 203° (dec)
  • 屈折率: 1.732
  • PSA: 108.02000
  • LogP: -0.26090
  • マーカー: 172
  • ようかいせい: 水とエタノールに微溶解し、エーテルとクロロホルムには不溶である。そのサリチル酸ナトリウム([1305-019])はオレンジ色の粉末で、融点は196-197.5℃(ぶんかい), a ようかいど25℃の水に0.61 mg/ml、エーテルとクロロホルムに不溶であり、10%水溶液のpH値は6.7-7.3であった。

Carbazochrome セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • WGKドイツ:2
  • セキュリティの説明: 24/25
  • RTECS番号:NM1925500
  • ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD0145)

Carbazochrome 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Carbazochrome 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A258034-5g
2-(3-Hydroxy-1-methyl-6-oxo-2,3-dihydro-1H-indol-5(6H)-ylidene)hydrazinecarboxamide
69-81-8 97%
5g
$23.0 2025-02-20
TRC
C175820-25g
Carbazochrome
69-81-8
25g
$ 158.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-233823A-5 g
Adrenochrome semicarbazone,
69-81-8 ≥95%
5g
¥752.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-233823A-5g
Adrenochrome semicarbazone,
69-81-8 ≥95%
5g
¥752.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3616-200 mg
Carbazochrome
69-81-8 99.95%
200mg
¥417.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029138-25g
Carbazochrome
69-81-8 99%
25g
¥600 2023-09-08
TRC
C175820-250g
Carbazochrome
69-81-8
250g
$ 667.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A97100-25g
Carbazochrome
69-81-8 97%
25g
¥464.0 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BJ861-1g
Carbazochrome
69-81-8 97%
1g
137CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-BJ861-200mg
Carbazochrome
69-81-8 97%
200mg
57CNY 2021-05-10

Carbazochrome 関連文献

Carbazochromeに関する追加情報

Carbazochrome: A Comprehensive Overview

Carbazochrome (CAS No. 69-81-8) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also known as carbazole-based chromophore, has garnered attention due to its unique electronic properties and potential applications in optoelectronic devices. Recent advancements in the synthesis and characterization of Carbazochrome have further highlighted its versatility and promise in modern technological applications.

The molecular structure of Carbazochrome is characterized by a carbazole moiety, which consists of a benzene ring fused with an indole ring. This structure imparts the compound with excellent charge transport properties, making it an ideal candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have recently explored the integration of Carbazochrome into these devices, demonstrating enhanced efficiency and stability compared to traditional materials.

One of the most notable recent studies on Carbazochrome involves its application in flexible electronics. Scientists have successfully synthesized a novel derivative of Carbazochrome that exhibits superior mechanical flexibility and electrical conductivity. This breakthrough has opened new avenues for the development of wearable devices and foldable displays, which are increasingly demanded by the modern tech industry.

In addition to its electronic applications, Carbazochrome has also been investigated for its potential in biomedical imaging. By functionalizing Carbazochrome with targeting ligands, researchers have developed a new class of fluorescent probes that can selectively bind to specific biomolecules. These probes have shown remarkable sensitivity and specificity in detecting cancer biomarkers, offering a promising tool for early diagnosis and treatment monitoring.

The synthesis of Carbazochrome has undergone significant improvements in recent years. Traditional methods often involved multi-step reactions with low yields, limiting its widespread use. However, recent advancements in catalytic techniques have enabled the development of more efficient and scalable synthesis routes for Carbazochrome. These methods not only improve yield but also reduce production costs, making the compound more accessible for industrial applications.

Another area where Carbazochrome has made an impact is in energy storage systems. Researchers have explored the use of Carbazochrome as an electrolyte additive in lithium-ion batteries, demonstrating improved cycle life and charge-discharge efficiency. This application underscores the compound's potential beyond traditional optoelectronic uses, highlighting its role in advancing sustainable energy technologies.

Despite its numerous advantages, the environmental impact of Carbazochrome remains a critical consideration. Recent studies have focused on understanding the degradation pathways of Carbazochrome under various environmental conditions. These investigations aim to develop strategies for minimizing its ecological footprint while maximizing its benefits across diverse applications.

In conclusion, Carbazochrome (CAS No. 69-81-8) stands as a testament to the ongoing innovation in materials science and organic chemistry. Its unique properties, coupled with recent research advancements, position it as a key player in next-generation technologies ranging from flexible electronics to biomedical imaging and energy storage systems. As research continues to unfold, the potential applications of Carbazochrome are expected to expand further, driving new opportunities for scientific discovery and industrial innovation.

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